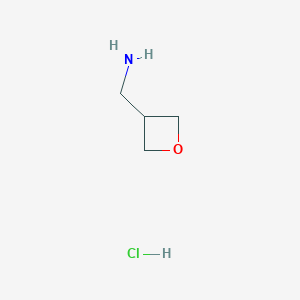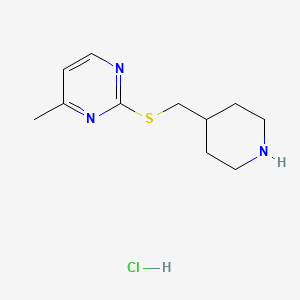
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Vue d'ensemble
Description
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H11F3O It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanol backbone
Mécanisme D'action
is a chemical compound with the molecular formula C6H11F3O . It has a molecular weight of 156.15 . The compound is a liquid at room temperature .
As for the action environment, it’s important to note that like any chemical compound, safety precautions must be taken when handling 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol typically involves the reaction of 4,4,4-Trifluoro-2-butanone with a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation techniques can also be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4,4-Trifluoro-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can further modify the compound, although it is already a reduced form of its ketone precursor.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 4,4,4-Trifluoro-2-butanone
Substitution: Various substituted butanols depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Comparaison Avec Des Composés Similaires
- 4,4,4-Trifluoro-2-butanone
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluorobutan-2-ol
Uniqueness: 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is unique due to its specific arrangement of fluorine and methyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a variety of applications .
Propriétés
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-5(2,4-10)3-6(7,8)9/h10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDQSUZSZANDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)


![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)

![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)

![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)

